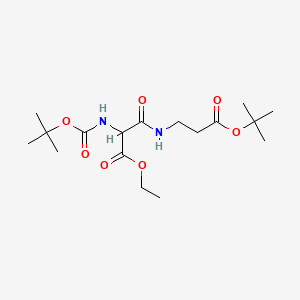

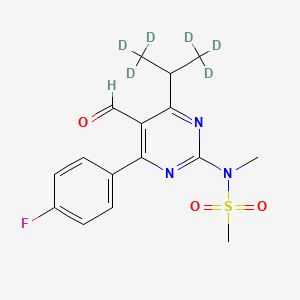

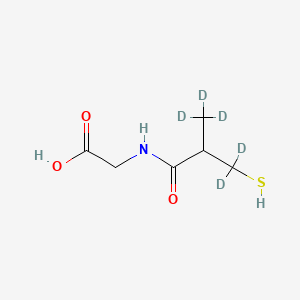

Ethyl 3-(3-tert-Butoxy-3-oxopropylamino)-2-(N-boc-amino)-3-oxopropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-tert-Butoxy-3-oxopropylamino)-2-(N-boc-amino)-3-oxopropanoate is a chemical compound offered by several scientific research companies . It is used for scientific research experiments .

Molecular Structure Analysis

The molecular formula of Ethyl 3-(3-tert-Butoxy-3-oxopropylamino)-2-(N-boc-amino)-3-oxopropanoate is C17H30N2O7, and its molecular weight is 374.434 . The IUPAC name is ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]-3-oxopropanoate .Scientific Research Applications

Synthesis and Peptide Synthesis

Ethyl 3-(3-tert-Butoxy-3-oxopropylamino)-2-(N-boc-amino)-3-oxopropanoate is used in esterification, thioesterification, amidation reactions, and peptide synthesis. It is known for its efficiency in racemization-free synthesis and is comparable to the coupling agent COMU in terms of reactivity and mechanism. Notably, it's easier to prepare, recover, and reuse, making it environmentally friendly (Thalluri et al., 2013).

Synthesis of Orthogonally Protected Amino Acids

This compound plays a role in synthesizing orthogonally protected amino acids, useful for creating edeine analogs. It's instrumental in achieving the absolute configuration of asymmetric carbon atoms in β-hydroxy-γ,δ-diamino products (Czajgucki et al., 2003).

Lipase-catalysed N-acylation

It is used in lipase-catalysed N-acylation processes. This includes the synthesis of enantiomerically enriched derivatives isolated as N-Boc-protected amino esters (Fitz et al., 2008).

N-tert-Butoxycarbonylation of Amines

This compound is significant in N-tert-butoxycarbonylation of amines. It facilitates the chemoselective synthesis of N-Boc derivatives of chiral α-amino alcohols and esters, showcasing resistance towards racemization during peptide synthesis (Heydari et al., 2007).

Intermolecular Cycloaddition

The compound is involved in intermolecular cycloaddition processes. Specifically, it aids in the formation of 3-(ethoxycarbonyl)isoxazolidines through interactions with alkenes (Tamura et al., 2007).

properties

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]amino]-3-oxopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30N2O7/c1-8-24-14(22)12(19-15(23)26-17(5,6)7)13(21)18-10-9-11(20)25-16(2,3)4/h12H,8-10H2,1-7H3,(H,18,21)(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARYWLRCUHZXGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)NCCC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661954 |

Source

|

| Record name | tert-Butyl N-(tert-butoxycarbonyl)-O-ethyl-3-oxoseryl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1076200-11-7 |

Source

|

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-O-ethyl-3-oxoseryl-β-alanine 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076200-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl N-(tert-butoxycarbonyl)-O-ethyl-3-oxoseryl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

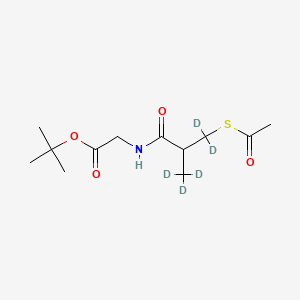

![[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methylsulfinyl)-5-pyrimidinyl]-ethyl Ester-d6](/img/structure/B562830.png)

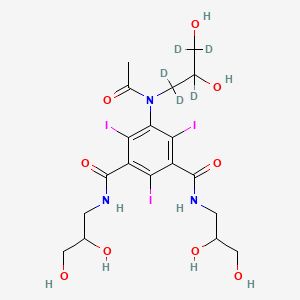

![[5-(2-Amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B562845.png)